molecular formula C11H10N2O B13805804 2-(Quinolin-7-YL)acetamide CAS No. 861393-88-6

2-(Quinolin-7-YL)acetamide

Cat. No.: B13805804
CAS No.: 861393-88-6
M. Wt: 186.21 g/mol
InChI Key: NGVBCFOLNQHXSO-UHFFFAOYSA-N
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Description

2-(Quinolin-7-YL)acetamide is an acetamide derivative featuring a quinoline core substituted at the 7-position. The quinoline moiety is a bicyclic aromatic system with a nitrogen atom at the 1-position, conferring unique electronic and steric properties. Key structural data for the acetamide derivative include:

  • 13C NMR (CDCl3): δ 168.8 (C=O), 146.2 (C-8a), 130.7 (C-7), and 25.5 (CH3) .
  • HRMS (ESI): [M + H+] observed at 263.1182 (calculated: 263.1179), confirming the molecular formula C17H14N2O .

The compound’s planar quinoline structure enables π-π stacking interactions, while the acetamide group facilitates hydrogen bonding, making it a candidate for pharmacological applications.

Properties

CAS No.

861393-88-6

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-quinolin-7-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)7-8-3-4-9-2-1-5-13-10(9)6-8/h1-6H,7H2,(H2,12,14)

InChI Key

NGVBCFOLNQHXSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)N)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The resulting quinoline derivative can then be reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-7-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions often use alkyl halides or amines.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Quinolin-7-YL)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-7-YL)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of 2-(quinolin-7-YL)acetamide and related acetamide derivatives:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Properties/Activities Reference
2-(Quinolin-7-YL)acetamide Quinoline Acetamide at C-7 ~263 Potential pharmacological derivatization
N-(4-Bromophenyl)-pyridazinone acetamides Pyridazin-3(2H)-one Bromophenyl, methoxybenzyl ~400–420 FPR1/FPR2 agonists; calcium mobilization in neutrophils
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Quinoxaline Chlorophenyl, thiouracil/pyrimidine ~500–550 High synthetic yield (90.2%); solid-state stability
Chalcone-diphenyl acetamides Diphenylacetamide Acryloylphenoxy, halogenated aryl groups ~450–500 Electronic modulation via chalcone moieties
Benzothiazole acetamides Benzothiazole Trifluoromethyl, methoxyphenyl ~350–400 Enhanced metabolic stability

Physicochemical Properties

  • Solubility: Benzothiazole acetamides () with trifluoromethyl groups may exhibit improved lipophilicity compared to the polar quinoline-based analog.
  • Stability: 2-(Quinolin-7-yl)acetic acid (precursor) shows moderate stability, while pyridazinone derivatives () are stable under physiological conditions due to their rigid heterocyclic cores .

Key Research Findings and Gaps

  • Structural Advantages: The quinoline scaffold in 2-(quinolin-7-YL)acetamide allows for easier functionalization at the C-2 and C-8 positions compared to pyridazinone or benzothiazole analogs .

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